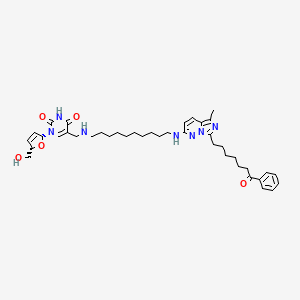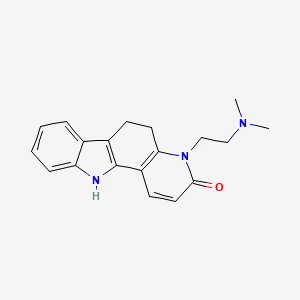![molecular formula C7H16N2NaO2+ B12777389 Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate: is a chemical compound with the molecular formula C7H16N2NaO2 and a molecular weight of 183.204 g/mol . It is also known by its systematic name, 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate typically involves the reaction of 3-aminopropyl(dimethyl)amine with chloroacetic acid in the presence of sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure high yield and purity. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis due to its reactivity .
Biology: In biological research, this compound is used as a buffering agent and in the preparation of biological samples . It is also studied for its potential antimicrobial properties .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Industrially, this compound is used in the production of surfactants , detergents , and emulsifiers . It is also employed in the textile and cosmetic industries .
Mécanisme D'action
The mechanism of action of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate involves its interaction with cell membranes and proteins . The compound can disrupt cellular processes by altering the membrane permeability and affecting enzyme activity . It is believed to target specific molecular pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
- 3-[N,N-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]ammonium]propane-1-sulfonate
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts
Uniqueness: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is unique due to its amphiphilic nature , which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it highly versatile in various applications, from surfactants to biological research .
Propriétés
Formule moléculaire |
C7H16N2NaO2+ |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C7H16N2O2.Na/c1-9(2,5-3-4-8)6-7(10)11;/h3-6,8H2,1-2H3;/q;+1 |
Clé InChI |
PCISSFHSQFJBNX-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCN)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


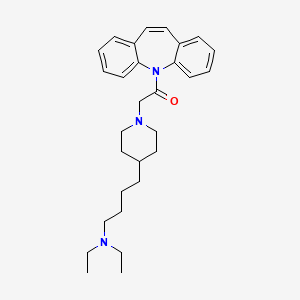
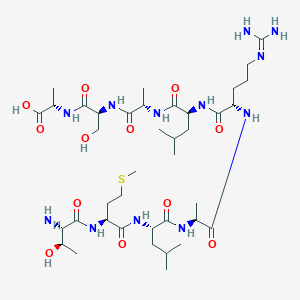
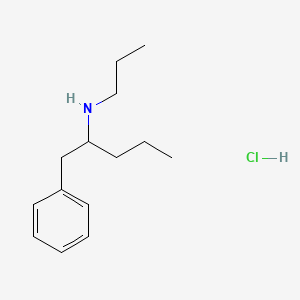
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
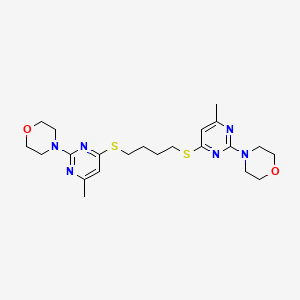
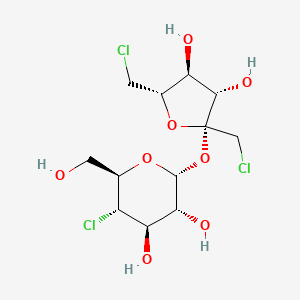
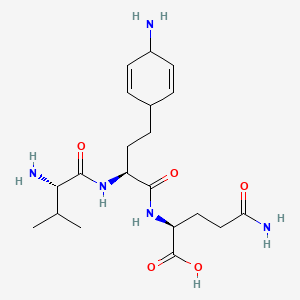
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
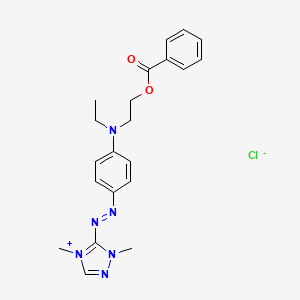
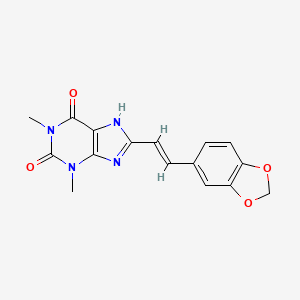
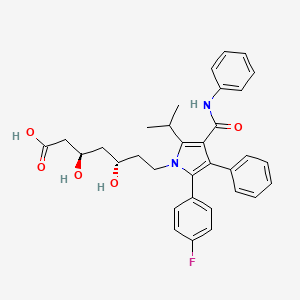
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
